2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Anticancer screening Nicotinonitrile derivatives A549 lung cancer

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797127-50-4) is a research-grade small molecule featuring a modular architecture ideal for kinase inhibitor lead generation. Its scaffold combines a nicotinonitrile hinge binder, piperidine linker, and imidazole-methylbenzoyl moiety, aligning with the imidazole-piperidinyl kinase modulator chemotype claimed in US 9,850,255 B2. With reported IC50 values of 12.5 µM (A549) and 15.0 µM (MCF-7), it serves as a reference probe for oncology phenotypic screening. The basic imidazole (pKa ~7.0) enables pH-dependent protonation studies. Procure this compound to systematically explore SAR across hinge-binding, linker, and surface-exposed modules for focused library synthesis.

Molecular Formula C22H21N5O2
Molecular Weight 387.443
CAS No. 1797127-50-4
Cat. No. B2662473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
CAS1797127-50-4
Molecular FormulaC22H21N5O2
Molecular Weight387.443
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C22H21N5O2/c23-14-19-2-1-9-25-21(19)29-20-7-11-27(12-8-20)22(28)18-5-3-17(4-6-18)15-26-13-10-24-16-26/h1-6,9-10,13,16,20H,7-8,11-12,15H2
InChIKeyQMCICESBTCWRAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797127-50-4): Structural Identity, Physicochemical Properties, and Research Procurement Context


2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797127-50-4) is a synthetic small molecule with the molecular formula C22H21N5O2 and a molecular weight of 387.44 g/mol. The compound features a 2-oxynicotinonitrile core linked via a piperidine spacer to a 4-((1H-imidazol-1-yl)methyl)benzoyl moiety. Its structure incorporates three pharmacologically relevant fragments—nicotinonitrile, piperidine, and imidazole—that are individually associated with kinase inhibition, GPCR modulation, and metabolic enzyme targeting in medicinal chemistry. [1] The compound is listed primarily by screening-compound suppliers and is classified as a research-grade small molecule intended for early-stage drug discovery, biochemical probing, or chemical biology applications. No regulatory approvals or clinical development status have been reported.

Why In-Class Nicotinonitrile-Piperidine Hybrids Cannot Substitute for 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile in Target-Focused Research


The 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile scaffold integrates three distinct pharmacophoric elements—an imidazole ring, a benzoylpiperidine linker, and a 2-oxynicotinonitrile terminus—in a specific connectivity pattern that dictates its molecular recognition properties. [1] Within the broader class of nicotinonitrile-piperidine hybrids, even minor structural modifications produce divergent biological profiles: for instance, replacement of the imidazole-methylbenzoyl group with a pyrazole-carbonyl moiety yields a constitutional isomer (C22H21N5O2) with altered hydrogen-bonding capacity and target engagement, while substituting the acyl linker with a sulfonamide can shift selectivity from kinase inhibition to protease targeting. [2] Such sensitivity arises because the 4-((1H-imidazol-1-yl)methyl)benzoyl group participates in specific π–π stacking and hydrogen-bond interactions within target binding pockets, and the piperidine-4-oxy-nicotinonitrile fragment engages the hinge region of ATP-binding sites with geometry that depends critically on the substitution pattern. [2] Consequently, generic substitution with an in-class analog—even one sharing the same molecular formula—will likely alter both potency and selectivity in any assay where the compound's stereoelectronic signature is a determinant of activity.

Quantitative Differentiation Evidence for 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797127-50-4) Relative to In-Class Analogs


Antiproliferative Activity in Human Lung Adenocarcinoma A549 Cells: Imidazole-Methylbenzoyl vs. Pyrazole-Carbonyl Isosteric Replacement

In a preliminary antiproliferative screen, the target compound bearing the 4-((1H-imidazol-1-yl)methyl)benzoyl substituent exhibited an IC50 of 12.5 µM against A549 human lung adenocarcinoma cells. Its direct constitutional isomer, 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, possessing the identical molecular formula (C22H21N5O2) but replacing the imidazole-methylbenzoyl group with a pyrazole-carbonyl unit, showed distinctly different activity, though its quantitative IC50 has not been disclosed in the same assay. The structural difference shifts the heterocycle from a basic imidazole (pKa ~7.0) to a less basic pyrazole (pKa ~2.5), altering both the protonation state at physiological pH and the hydrogen-bond donor/acceptor profile, which is predicted to differentially affect binding to kinase hinge regions. [1]

Anticancer screening Nicotinonitrile derivatives A549 lung cancer

Antiproliferative Profile Across Breast Cancer MCF-7 Cells: Niche Differentiation from Simpler Nicotinonitrile-Piperidine Templates

The compound demonstrates an IC50 of 15.0 µM against MCF-7 human breast adenocarcinoma cells. In comparison, a simpler 5-cyano-pyridine-imidazole derivative without the piperidine-4-oxy linker (compound 4f from Kamel et al., 2025) exhibited total antioxidant capacity of 18.66–38.81 mg AAE/g but no reported direct cytotoxicity IC50 in MCF-7 cells, highlighting that the piperidine-bridged oxynicotinonitrile architecture in the target compound directs bioactivity toward antiproliferative endpoints rather than antioxidant mechanisms. [1] This functional divergence underscores that the target compound's biological signature arises from its full modular assembly, not solely from the imidazole or nicotinonitrile fragments.

Breast cancer MCF-7 Nicotinonitrile-piperidine hybrids

Kinase Hinge-Binder Pharmacophore: Modular Architecture Distinct from Mono-functional Nicotinonitrile or Imidazole Warheads

The scaffold of 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is structurally related to the imidazole-piperidinyl derivatives claimed in US 9,850,255 B2 as modulators of kinase activity, where the nicotinonitrile moiety functions as a hinge-binding element in the ATP pocket. [1] Patent examples with the piperidine-4-oxy-nicotinonitrile motif demonstrate nanomolar inhibition of specific kinases (e.g., MPS1/TTK IC50 = 4 nM for a structurally related aminopyridine-nicotinonitrile inhibitor in the BindingDB database), although direct data for the target compound are not publicly available. [2] The modular design—where the imidazole-methylbenzoyl group projects toward the solvent-exposed region and the nicotinonitrile anchors the hinge—provides a rationally partitioned pharmacophore that can be optimized independently at each module, a feature not shared by simpler nicotinonitrile or imidazole single-warhead compounds.

Kinase inhibition ATP-binding site Hinge binder pharmacophore

Recommended Research and Procurement Application Scenarios for 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile (CAS 1797127-50-4)


Scaffold-Hopping Starting Point in Kinase Inhibitor Medicinal Chemistry Campaigns

The compound's modular architecture—combining a nicotinonitrile hinge binder, a piperidine linker, and an imidazole-methylbenzoyl solvent-exposed group—makes it a suitable starting scaffold for kinase inhibitor lead generation. Its design aligns with the imidazole-piperidinyl kinase modulator chemotype claimed in US 9,850,255 B2, and procurement for focused library synthesis around this scaffold can enable systematic SAR exploration of the hinge-binding, linker, and surface-exposed modules. [1]

Cellular Antiproliferative Screening in Lung and Breast Cancer Models

With reported IC50 values of 12.5 µM (A549 lung adenocarcinoma) and 15.0 µM (MCF-7 breast adenocarcinoma), the compound can serve as a reference probe or chemical starting point in oncology-focused phenotypic screening cascades. Its differential activity relative to the pyrazole-carbonyl isomer (same molecular formula) provides an opportunity to investigate the impact of heterocycle basicity on cellular potency and target engagement.

Chemical Biology Probe for Investigating Imidazole-Dependent Protein Interactions

The 4-((1H-imidazol-1-yl)methyl)benzoyl substituent presents a basic imidazole (pKa ~7.0) capable of pH-dependent protonation, which can be exploited in chemical biology experiments aimed at probing imidazole-mediated hydrogen bonding or cation–π interactions within biological systems. The compound can be used alongside its pyrazole analog (pKa ~2.5) to deconvolve the contribution of heterocycle basicity to binding or functional responses. [2]

Building Block for Diversity-Oriented Synthesis of 2-Oxynicotinonitrile Libraries

The 2-((piperidin-4-yl)oxy)nicotinonitrile core allows for late-stage diversification at the piperidine nitrogen. The target compound, wherein the piperidine is acylated with 4-((1H-imidazol-1-yl)methyl)benzoic acid, serves as a representative member of a broader library that can be expanded by varying the acyl/sulfonyl substituent to explore structure–activity relationships across diverse biological targets. [2]

Quote Request

Request a Quote for 2-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.